propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core. Key structural features include:
- 2-Methyl substituent: Introduces steric effects and may enhance metabolic stability.
- 8-[(4-Methylpiperazin-1-yl)methyl] group: A nitrogen-containing heterocycle known to improve solubility and modulate receptor binding.
- Propyl benzoate ester: The ester chain influences lipophilicity and pharmacokinetics.
Properties
IUPAC Name |
propyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-4-15-32-26(31)18-5-7-19(8-6-18)34-24-17(2)33-25-20(23(24)30)9-10-22(29)21(25)16-28-13-11-27(3)12-14-28/h5-10,29H,4,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBUWSHSNNMVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the piperazine moiety: The chromen-4-one intermediate is then reacted with 4-methylpiperazine under suitable conditions to introduce the piperazine group.
Esterification: The final step involves the esterification of the hydroxyl group with propyl 4-hydroxybenzoate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anti-inflammatory and antioxidant agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Chromenone Variations
- Main Compound : 4H-chromen-4-one core with substituents at positions 2, 3, 7, and 7.
- Compound 3 (): Chromen-2-one (2-oxo) core with a piperazine-propoxy group at position 4.
- Compound : Benzo[c]chromen-6-one fused ring system. The extended aromatic system increases rigidity, which may reduce conformational flexibility during target interactions .
Substituent Analysis
- Methylpiperazine Moiety :
- Main Compound : 4-Methylpiperazine attached via a methylene linker at position 8. The methyl group enhances lipophilicity and may improve blood-brain barrier penetration.
- Compound 3 () : Unsubstituted piperazine linked via a propoxy chain. The absence of a methyl group reduces steric hindrance, possibly favoring interactions with polar targets .
- Heterocyclic Appendages :
- Compounds : Derivatives like I-6230 (pyridazin-3-yl) and I-6473 (3-methylisoxazol-5-yl) feature aromatic heterocycles linked to ethyl benzoate esters. These electron-deficient (pyridazine) or electron-rich (isoxazole) groups may target distinct enzymes (e.g., phosphodiesterases vs. cyclooxygenases) .
Ester Group and Linker Modifications
- Linker Chemistry: Main Compound: Ether linkage between chromenone and benzoate. Ethers provide stability against enzymatic hydrolysis. Compounds: Phenethylamino or phenethoxy linkers introduce flexibility, which may enhance binding to allosteric sites .
Data Table: Structural Comparison of Key Compounds
Implications of Structural Differences
- Bioactivity : The 7-hydroxy group in the main compound may confer antioxidant or kinase-inhibitory properties, while methylpiperazine could enhance CNS activity. In contrast, ’s isoxazole derivatives might exhibit anti-inflammatory effects .
- Solubility and Pharmacokinetics : Propyl esters (main compound) vs. ethyl esters () trade increased lipophilicity for reduced solubility. Piperazine groups (main compound, ) improve water solubility but may introduce metabolic liabilities.
- Synthetic Accessibility : highlights tert-butyl ester deprotection for piperazine introduction, suggesting the main compound’s synthesis may require similar strategies .
Biological Activity
Propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate, a complex organic compound, belongs to the class of chromen-4-one derivatives. This compound exhibits a variety of biological activities and has been the subject of recent pharmacological research. Its structure includes a chromen-4-one core, a benzoate ester, and a piperazine moiety, which contribute to its diverse biological effects.
The molecular formula of this compound is , with a molar mass of 466.53 g/mol. The compound is characterized by various functional groups that facilitate its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N2O6 |
| Molar Mass | 466.53 g/mol |
| CAS Number | 724741-05-3 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in inflammatory pathways. It is hypothesized that propyl 4-(7-hydroxy...) can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties may contribute to its protective effects against oxidative stress.
Anti-inflammatory Activity
Research indicates that propyl 4-(7-hydroxy...) exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
The compound has shown strong antioxidant properties, which are essential for mitigating oxidative stress-related conditions. Its ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS radical scavenging tests.
Anticancer Potential
Preliminary studies have indicated that propyl 4-(7-hydroxy...) may possess anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate antibacterial activity, suggesting potential for development as an antimicrobial agent.
Case Studies
- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of various chromenone derivatives, including propyl 4-(7-hydroxy...). The results showed a significant reduction in inflammation markers in treated animals compared to controls.
- Antioxidant Activity Evaluation : Another research article assessed the antioxidant capacity using both in vitro and in vivo models. The findings demonstrated that propyl 4-(7-hydroxy...) effectively reduced oxidative damage in cellular models exposed to hydrogen peroxide.
- Anticancer Research : A recent publication explored the anticancer potential of this compound against various cancer cell lines. The study concluded that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
